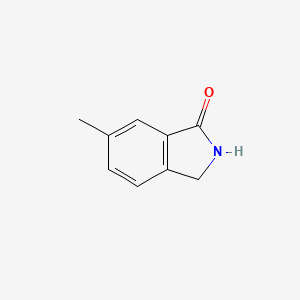

6-Methylisoindolin-1-one

CAS No.: 58083-55-9

Cat. No.: VC2227709

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58083-55-9 |

|---|---|

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 6-methyl-2,3-dihydroisoindol-1-one |

| Standard InChI | InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |

| Standard InChI Key | HFFIGYBPDNKEMJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(CNC2=O)C=C1 |

| Canonical SMILES | CC1=CC2=C(CNC2=O)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

6-Methylisoindolin-1-one belongs to the isoindolinone class of compounds, characterized by a bicyclic structure consisting of a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. This compound features a methyl substituent at the 6-position of the aromatic ring, which influences its reactivity and biological interactions. The molecular structure includes a lactam functional group, which is a cyclic amide that contributes significantly to the compound's physicochemical properties.

Basic Chemical Information

The chemical identity of 6-Methylisoindolin-1-one is well-established through various chemical databases and repositories, providing essential information for researchers and chemists interested in this compound.

Table 1: Basic Chemical Information of 6-Methylisoindolin-1-one

| Property | Value |

|---|---|

| Chemical Name | 6-Methylisoindolin-1-one |

| IUPAC Name | 6-methyl-2,3-dihydroisoindol-1-one |

| CAS Number | 58083-55-9 |

| Molecular Formula | C9H9NO |

| Molecular Weight | 147.17 g/mol |

| DSSTox Substance ID | DTXSID90500403 |

| Wikidata | Q72492196 |

The compound is also known by several synonyms, including 6-methyl-1-isoindolinone and 6-METHYL-2,3-DIHYDRO-1H-ISOINDOL-1-ONE, which are used interchangeably in scientific literature and chemical databases .

Structural Identifiers

For computational and cheminformatics applications, various structural identifiers are used to represent 6-Methylisoindolin-1-one uniquely in chemical databases and software systems.

Table 2: Structural Identifiers of 6-Methylisoindolin-1-one

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |

| InChIKey | HFFIGYBPDNKEMJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(CNC2=O)C=C1 |

These structural identifiers provide a standardized representation of the compound's molecular structure, enabling precise identification and comparison across different chemical databases and computational tools .

Physical and Chemical Properties

The physical and chemical properties of 6-Methylisoindolin-1-one determine its behavior in various experimental conditions and its potential applications in different fields. While specific experimental data for this compound is limited in the provided search results, properties can be estimated based on structurally similar compounds.

Physical Properties

6-Methylisoindolin-1-one is expected to be a solid at room temperature with physical characteristics similar to other isoindolinone derivatives. Based on related compounds like 6-Hydroxy-2-methylisoindolin-1-one, it likely exhibits the following properties:

Table 3: Estimated Physical Properties of 6-Methylisoindolin-1-one

| Property | Estimated Value |

|---|---|

| Physical State (25°C) | Solid |

| Appearance | White to off-white crystalline solid |

| Boiling Point | ~385°C (based on similar compounds) |

| Vapor Pressure | Very low at room temperature |

| Solubility | Likely soluble in organic solvents, limited water solubility |

These estimates are based on structural analogy with related isoindolinone derivatives, particularly considering the data from 6-Hydroxy-2-methylisoindolin-1-one which has a boiling point of 385.2±42.0°C at 760 mmHg .

Chemical Reactivity

The chemical reactivity of 6-Methylisoindolin-1-one is influenced by its structural features, particularly the lactam group and the methyl substituent. The compound contains several reactive sites that can participate in various chemical transformations:

-

The amide (lactam) functional group can undergo hydrolysis under acidic or basic conditions

-

The aromatic ring can participate in electrophilic substitution reactions

-

The methyl group may undergo oxidation or serve as a site for further functionalization

-

The nitrogen atom in the five-membered ring can act as a nucleophile in certain reactions

These reactive features make 6-Methylisoindolin-1-one a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds with potential biological activities.

Synthesis Methods

The synthesis of 6-Methylisoindolin-1-one can be achieved through various methods, drawing from established synthetic routes for related isoindolinone derivatives.

Modern Synthetic Methods

Recent advancements in synthetic methodology offer more efficient routes to isoindolinone derivatives. Based on the synthesis of related compounds, the following approaches may be applicable to 6-Methylisoindolin-1-one:

-

Microwave-assisted Buchwald-Hartwig amination, which has been successfully employed for the synthesis of N-Methyl-6-heterocyclic-1-oxoisoindoline derivatives with yields of 68-85%

-

Multicomponent reactions involving methyl 2-formylbenzoate, amines, and isocyanides under acidic conditions, similar to those used for synthesizing 6-Amino-5-methylisoindolin-1-one

-

Sequential reactions starting from appropriately substituted methoxybenzenes or isoquinolinones, followed by reduction and cyclization steps

These synthetic approaches demonstrate the versatility of modern organic chemistry in accessing isoindolinone derivatives with specific substitution patterns.

Biological Activities and Applications

Isoindolinone derivatives, including 6-Methylisoindolin-1-one, have attracted considerable interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthetic Applications

Beyond its potential biological activities, 6-Methylisoindolin-1-one serves as a valuable intermediate in organic synthesis. Its structural features allow for further functionalization to create more complex molecules with enhanced biological activities or specific physical properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 6-Methylisoindolin-1-one and related compounds provides insights into the influence of specific structural features on biological activities and physicochemical properties.

Influence of the Methyl Group

The methyl group at the 6-position of the isoindolin-1-one core structure influences the compound's:

-

Lipophilicity: The methyl group increases the compound's lipophilicity compared to unsubstituted isoindolin-1-one, potentially enhancing membrane permeability

-

Electronic distribution: The electron-donating properties of the methyl group affect the electron density of the aromatic ring, potentially influencing interactions with biological targets

-

Steric effects: The presence of the methyl group introduces steric factors that may impact the compound's binding to specific receptors or enzymes

Comparison with Related Compounds

Examining the structural and functional differences between 6-Methylisoindolin-1-one and related compounds provides valuable insights into the effect of specific substitution patterns:

Table 4: Comparison of 6-Methylisoindolin-1-one with Related Compounds

These structural differences highlight how specific substitution patterns can significantly alter the physicochemical properties and potential biological activities of isoindolinone derivatives.

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of 6-Methylisoindolin-1-one in research and quality control settings.

Spectroscopic Methods

The following spectroscopic techniques are commonly used for characterizing 6-Methylisoindolin-1-one:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the characteristic C=O stretching of the lactam group

-

Mass Spectrometry (MS): Enables accurate determination of molecular weight and fragmentation patterns

-

UV-Visible Spectroscopy: Provides information about electronic transitions, which can be characteristic of the aromatic and lactam systems

Chromatographic Methods

Chromatographic techniques are valuable for purification and analysis of 6-Methylisoindolin-1-one:

-

High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination

-

Gas Chromatography (GC): Applicable for analysis if the compound is sufficiently volatile or can be derivatized

-

Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and initial purity assessments

Recent Research Developments and Future Perspectives

Research on isoindolinone derivatives, including 6-Methylisoindolin-1-one, continues to evolve, focusing on expanding their applications in medicinal chemistry and materials science.

Emerging Applications

Recent research on isoindolinone derivatives has explored their potential in various applications:

-

As core structures in the development of targeted therapeutics for specific diseases

-

As building blocks for the synthesis of complex natural product analogs

-

In agrochemical development, particularly as potential pesticides with improved environmental profiles

-

As components in materials science applications, leveraging their unique structural and electronic properties

Future Research Directions

Future research on 6-Methylisoindolin-1-one may focus on:

-

Detailed structure-activity relationship studies to optimize biological activities

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of novel applications beyond traditional pharmaceutical uses

-

Computational studies to predict interactions with biological targets and guide rational drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume